molecular formula C22H42N4O8S2 B1678406 Pantethine CAS No. 16816-67-4

Pantethine

Cat. No. B1678406
CAS RN: 16816-67-4
M. Wt: 554.7 g/mol
InChI Key: DJWYOLJPSHDSAL-ROUUACIJSA-N
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Description

Pantethine is a naturally occurring compound derived from panthothenic acid and is related to vitamin B5 . It acts as an intermediate in endogenous coenzyme A synthesis and is used as a dietary supplement to treat hypertriglyceridemia .


Synthesis Analysis

Pantethine is synthesized in the body from pantothenic acid (vitamin B5) via the addition of cysteamine . More details about its synthesis can be found in the paper titled "Synthesis of Pantetheine and S-Acetylpantetheine" .


Molecular Structure Analysis

The molecular formula of Pantethine is C22H42N4O8S2 . It consists of two molecules of pantothenic acid linked by amide bonds to a cysteamine disulfide bridging group . The molecular weight is 554.7 g/mol .


Chemical Reactions Analysis

Pantethine serves as the precursor for the synthesis of coenzyme A . Coenzyme A is involved in the transfer of acetyl groups, in some instances to attach to proteins closely associated with activating and deactivating genes . More details about its chemical reactions can be found in the paper titled "Long-Term Pantethine Treatment Counteracts Pathologic Gene Dysregulation and Decreases Alzheimer’s Disease Pathogenesis in a Transgenic Mouse Model" .


Physical And Chemical Properties Analysis

Pantethine is an organic disulfide . It has a role as a nutraceutical and a coenzyme . It is functionally related to pantothenic acid .

Scientific Research Applications

Neuroprotection

Pantethine is known for its neuroprotective properties . It is a precursor in the formation of coenzyme A (CoA), which functions as an acetyl carrier. This enables the transfer of acetyl groups from pyruvate to oxaloacetate, initiating the tricarboxylic acid (TCA) cycle . Due to its neuroprotective effect, Pantethine is considered a potential candidate for managing neurodegenerative diseases .

Antioxidant Properties

Pantethine is also known for its antioxidant properties . It is often used as a starting point for drug discovery due to its structural diversity and wide variety of biological activities .

Anti-inflammatory Effects

In addition to its neuroprotective and antioxidant effects, Pantethine is known for its anti-inflammatory properties . This makes it a promising agent for the treatment of conditions associated with inflammation .

Lipid Metabolism

Pantethine has been shown to have a positive impact on lipid risk factors in persons with hypercholesterolemia, arteriosclerosis, and diabetes . It positively affects parameters associated with platelet lipid composition and cell membrane fluidity .

Cataract Inhibition

Preliminary studies in several animal models have indicated that Pantethine can inhibit cataract formation . This suggests potential applications in the prevention and treatment of cataracts .

Hepato-Protective Action

Pantethine is capable of lipotropic activity, and in experimental models, it has shown hepato-protective action . This suggests that Pantethine could be used to protect the liver from damage .

Cardiovascular Health

A study has shown that the administration of Pantethine can favorably alter total, LDL, and non-HDL cholesterol in low to moderate cardiovascular disease risk subjects eligible for statin therapy . This suggests that Pantethine could be beneficial for cardiovascular health .

Mechanism of Action

Target of Action

Pantethine primarily targets Coenzyme A (CoA) and Acyl Carrier Proteins (ACP) . It also inhibits fatty acid synthase (FAS) . CoA is a cofactor in over 70 enzymatic pathways, including fatty acid oxidation, carbohydrate metabolism, pyruvate degradation, and amino acid catabolism . FAS is an enzyme that synthesizes fatty acids .

Mode of Action

Pantethine serves as the precursor for the synthesis of CoA . CoA is involved in the transfer of acetyl groups, in some instances to attach to proteins closely associated with activating and deactivating genes . Pantethine also inhibits FAS, which synthesizes fatty acids using 4′-phospho-pantetheine .

Biochemical Pathways

Pantethine affects multiple biochemical pathways. As a precursor for CoA, it influences over 70 enzymatic pathways, including fatty acid oxidation, carbohydrate metabolism, pyruvate degradation, amino acid catabolism, heme synthesis, and acetylcholine synthesis . Pantethine also impacts the synthesis of fatty acids by inhibiting FAS .

Pharmacokinetics

Pantethine is rapidly hydrolyzed to pantothenic acid and cysteamine . The pantothenate pharmacokinetics after orally administered pantethine follows an open two-compartment model with slow vitamin elimination (t1/2 = 28 h). Peak plasma pantothenate occurs at 2.5 h .

Result of Action

Pantethine has been shown to favorably impact a variety of lipid risk factors in persons with hypercholesterolemia, arteriosclerosis, and diabetes . It positively affects parameters associated with platelet lipid composition and cell membrane fluidity . Pantethine treatment results in slower tumor progression, decreased levels of phosphocholine and phosphatidylcholine, and reduced metastases and ascites occurrence .

Safety and Hazards

When taken by mouth, Pantethine is possibly safe when used in doses of up to 1000 mg daily for up to 48 weeks . It might cause nausea, diarrhea, and stomach discomfort in some people . Pantethine might slow blood clotting, increasing the risk of severe bleeding in patients with bleeding disorders .

Future Directions

Pantethine has been found to be very effective in controlling SARS-CoV-2 infection and might represent a new therapeutic drug that can be repurposed for the prevention or treatment of COVID-19 and long COVID syndrome . More research is needed to confirm these findings and explore other potential uses of Pantethine.

properties

IUPAC Name

(2R)-N-[3-[2-[2-[3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyldisulfanyl]ethylamino]-3-oxopropyl]-2,4-dihydroxy-3,3-dimethylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H42N4O8S2/c1-21(2,13-27)17(31)19(33)25-7-5-15(29)23-9-11-35-36-12-10-24-16(30)6-8-26-20(34)18(32)22(3,4)14-28/h17-18,27-28,31-32H,5-14H2,1-4H3,(H,23,29)(H,24,30)(H,25,33)(H,26,34)/t17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJWYOLJPSHDSAL-ROUUACIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C(C(=O)NCCC(=O)NCCSSCCNC(=O)CCNC(=O)C(C(C)(C)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(CO)[C@H](C(=O)NCCC(=O)NCCSSCCNC(=O)CCNC(=O)[C@@H](C(C)(C)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H42N4O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9046815
Record name Pantethine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

554.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name D-Pantethine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003828
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Pantethine

CAS RN

16816-67-4, 644967-47-5
Record name Pantethine
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Record name Butanamide, N,N′-[dithiobis[2,1-ethanediylimino(3-oxo-3,1-propanediyl)]]bis[2,4-dihydroxy-3,3-dimethyl-, (2R,2′R)-rel-
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Pantethine [JAN]
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Record name Pantethine
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URL https://www.drugbank.ca/drugs/DB11190
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Record name Pantethine
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Record name [R-(R*,R*)]-N,N'-[dithiobis[ethyleneimino(3-oxopropane-3,1-diyl)]]bis[2,4-dihydroxy-3,3-dimethylbutyramide]
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Record name PANTETHINE
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Record name D-Pantethine
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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